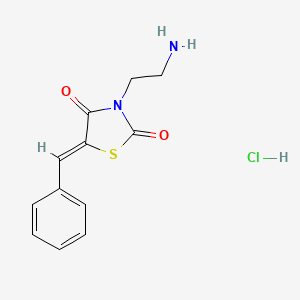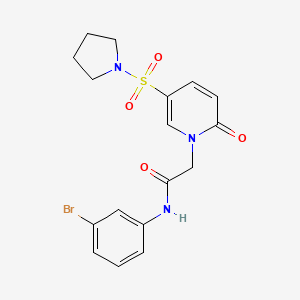
N-(3-bromophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, commonly known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in the field of medicine. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific research studies.
作用機序
BAY 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to an increase in the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a key role in regulating various physiological processes such as smooth muscle relaxation, platelet aggregation, and cell proliferation. The activation of sGC by BAY 41-2272 leads to an increase in cGMP levels, which results in vasodilation and inhibition of cancer cell growth.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cGMP, which leads to vasodilation and inhibition of cancer cell growth. It has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines. Additionally, BAY 41-2272 has been shown to have neuroprotective effects, as it inhibits the production of reactive oxygen species (ROS) and reduces oxidative stress.
実験室実験の利点と制限
BAY 41-2272 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using BAY 41-2272 in lab experiments is its solubility. It is a relatively insoluble compound, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the study of BAY 41-2272. One potential direction is the development of novel formulations that improve its solubility and bioavailability. Another direction is the study of its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanisms of action of BAY 41-2272 and its potential interactions with other signaling pathways.
合成法
The synthesis of BAY 41-2272 involves the reaction of 3-bromophenylamine with 2-oxo-5-(pyrrolidin-1-ylsulfonyl)pyridine-1(2H)-acetohydrazide. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain a pure form of the compound. The synthesis method has been optimized over the years to improve the yield and purity of the compound.
科学的研究の応用
BAY 41-2272 has been extensively studied for its potential applications in the field of medicine. It has been shown to have vasodilatory effects, which makes it a potential candidate for the treatment of various cardiovascular diseases such as hypertension and pulmonary hypertension. It has also been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(3-bromophenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O4S/c18-13-4-3-5-14(10-13)19-16(22)12-20-11-15(6-7-17(20)23)26(24,25)21-8-1-2-9-21/h3-7,10-11H,1-2,8-9,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDUZFSOBUXKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)NC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(2,4-dichlorophenyl)methanone](/img/structure/B2924157.png)
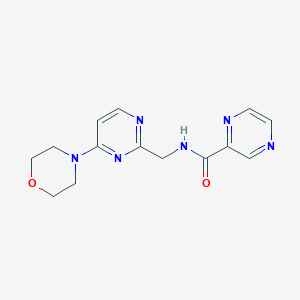
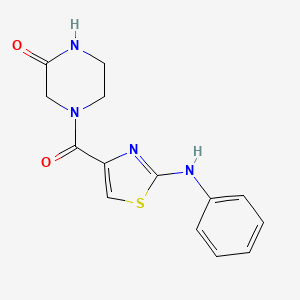
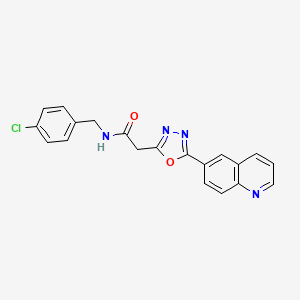
![2-[3-(3,4-dimethylphenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N,N-dipropylacetamide](/img/structure/B2924164.png)
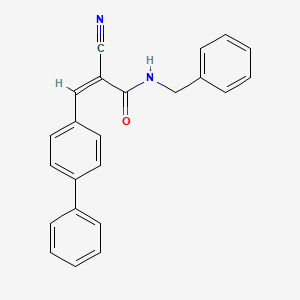
![Methyl 6-{[(3-chloro-4-methoxyphenyl)sulfonyl]methyl}-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2924167.png)

![2-[2-(methoxymethyl)-1H-benzimidazol-1-yl]-N-(2-methylpropyl)acetamide](/img/structure/B2924171.png)
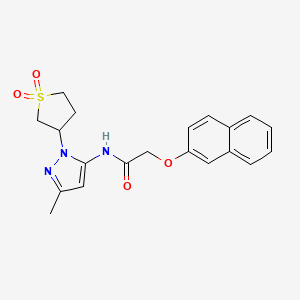
![4-((1H-imidazol-1-yl)methyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2924173.png)
![[2-[(4-Bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-fluorophenyl)methanone](/img/structure/B2924174.png)
![7,8-Dimethoxy-3-(4-methoxy-phenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2924177.png)
